Technical Guide: Chemical Properties of Methyl 2,3-difluoro-6-methylbenzoate
Technical Guide: Chemical Properties of Methyl 2,3-difluoro-6-methylbenzoate
This technical guide provides an in-depth analysis of Methyl 2,3-difluoro-6-methylbenzoate , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. The content is structured to support researchers in designing synthetic routes and understanding the reactivity profile of this scaffold.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Methyl 2,3-difluoro-6-methylbenzoate is a poly-functionalized aromatic ester characterized by a specific substitution pattern that imparts unique electronic and steric properties. The "2,3-difluoro" motif creates an electron-deficient region adjacent to the carbonyl, while the "6-methyl" group introduces steric twist and lipophilicity.
Core Data Table[8]
| Property | Value / Description |
| CAS Number | 1379107-08-0 |
| IUPAC Name | Methyl 2,3-difluoro-6-methylbenzoate |
| Molecular Formula | |
| Molecular Weight | 186.16 g/mol |
| SMILES | COC(=O)C1=C(C)C=CC(F)=C1F |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~210–220 °C (Predicted based on methyl benzoate 199°C + F effects) |
| Density | ~1.25 g/cm³ (Estimated) |
| LogP | 2.06 (Calculated) |
| Solubility | Insoluble in water; soluble in MeOH, DCM, EtOAc, Toluene |
Structural Significance[1][2][12]
-
Ortho-Effect (Steric): The 6-methyl group and the 2-fluoro atom flank the ester moiety. This "ortho-ortho" disubstitution forces the carbonyl group out of planarity with the benzene ring, reducing conjugation. This often increases the electrophilicity of the carbonyl carbon (making it more susceptible to hydrolysis) compared to unhindered benzoates.
-
Electronic Push-Pull: The fluorine atoms (positions 2,3) are strong
-withdrawers (inductive effect), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution ( ). The methyl group (position 6) is a weak -donor.
Synthetic Pathways[7][13]
The synthesis of Methyl 2,3-difluoro-6-methylbenzoate generally proceeds via the esterification of its parent acid, 2,3-difluoro-6-methylbenzoic acid . The construction of the aromatic core typically requires multi-step functionalization of fluorotoluene precursors.
Primary Route: Esterification
The final step is a standard Fischer esterification or alkylation.
-
Reagents: Methanol (MeOH),
(cat.)[1] OR MeI, , DMF. -
Protocol Note: Due to the steric hindrance at the ortho positions (2-F, 6-Me), acid-catalyzed esterification may be slower than for unsubstituted benzoic acid. Using methyl iodide (MeI) under basic conditions often provides higher yields by avoiding the reversible equilibrium of Fischer esterification.
Retrosynthetic Analysis (Core Construction)
The challenge lies in establishing the 1,2,3,6-substitution pattern.
-
From 3,4-Difluorotoluene (Not favored): Lithiation of 3,4-difluorotoluene typically occurs at C-2 (between F and Me) or C-5, leading to incorrect isomers (e.g., 3,4-difluoro-2-methylbenzoate).
-
From 2,3-Difluorotoluene (Favored Precursor):
-
Direct Metalation: Lithiation of 2,3-difluorotoluene usually targets C-4 (ortho to F). To target C-6 (ortho to Me), a blocking group or "Halogen Dance" strategy might be required.
-
Functional Group Interconversion: Oxidation of 2,3-difluoro-6-methylbenzaldehyde or hydrolysis of 2,3-difluoro-6-methylbenzonitrile .
-
Visualization: Synthetic Logic
Figure 1: General synthetic flow from fluorotoluene precursors to the target ester.[1]
Reactivity Profile & Transformations
This compound is a versatile scaffold.[2] Its reactivity is defined by three distinct zones: the Ester (C1) , the Fluoro-Activated Ring (C2/C3) , and the Benzylic Methyl (C6) .
Nucleophilic Aromatic Substitution ( )
The presence of fluorine atoms at positions 2 and 3 renders the ring susceptible to nucleophilic attack, particularly by amines, thiols, or alkoxides.
-
Regioselectivity: The C-2 Fluorine is the primary site of attack.
-
Reasoning: C-2 is ortho to the electron-withdrawing ester group (carbonyl). The ester stabilizes the Meisenheimer complex intermediate formed during attack at C-2. The C-3 fluorine is meta to the ester and thus less activated.
-
-
Reaction:
. -
Conditions: Mild base (
or DIPEA), polar aprotic solvent (DMSO, DMF, NMP), heat (60–100 °C).
Electrophilic Aromatic Substitution ( )
The ring is overall deactivated by the two fluorines and the ester, but the methyl group provides some activation.
-
Regioselectivity: The C-5 Position is the most favorable site for electrophilic attack (e.g., nitration, bromination).
-
Directing Effects:
-
Methyl (C6): Directs ortho (to C5) and para (to C3 - blocked).
-
Fluoro (C2): Directs para (to C5).
-
Ester (C1): Directs meta (to C5).
-
-
Consensus: All major directing groups cooperatively activate position C-5.
-
-
Reaction: Nitration (
) yields Methyl 2,3-difluoro-6-methyl-5-nitrobenzoate .
Benzylic Functionalization
The C-6 methyl group is benzylic and can be functionalized via radical pathways.
-
Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN/Benzoyl Peroxide yields the benzyl bromide.
-
Utility: This creates a handle for further alkylation or heterocycle formation (e.g., cyclization to isoindolinones).
-
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways. Note the regioselectivity of
Applications in Drug Discovery[2][6][10][13]
Methyl 2,3-difluoro-6-methylbenzoate serves as a high-value scaffold (building block) in medicinal chemistry.
-
Conformational Control: The 2,6-disubstitution pattern restricts rotation around the phenyl-carbonyl bond. This "atropisomeric" potential can be exploited to lock pharmacophores into active conformations, improving binding affinity to target proteins (e.g., kinases).
-
Metabolic Stability: The fluorine atoms block metabolic "soft spots" on the ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Bioisosterism: The ester can be converted into heterocycles (oxadiazoles, benzimidazoles) that mimic amide bonds but possess better membrane permeability.
Handling & Safety Protocol
While specific toxicological data for this exact CAS may be limited, standard protocols for fluorinated benzoates apply.
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Potential for hydrolysis to release HF (trace) under extreme conditions, though the C-F bond is generally stable.
-
Storage: Store in a cool, dry place under inert atmosphere (
). Segregate from strong oxidizing agents and strong bases. -
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
-
ChemScene. (2025). Methyl 2,3-difluoro-6-methylbenzoate Product Analysis. Retrieved from [3]
-
Sigma-Aldrich (Merck). (2025). Methyl 2,3-difluoro-6-methylbenzoate CAS 1379107-08-0.[3] Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluorinated Benzoates. Retrieved from
-
BenchChem. (2025).[4] Synthesis and Reactivity of Difluorobenzoate Derivatives. Retrieved from
